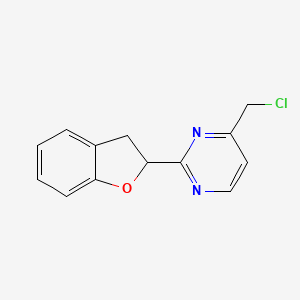

4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine

CAS No.: 1558386-32-5

Cat. No.: VC4495673

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1558386-32-5 |

|---|---|

| Molecular Formula | C13H11ClN2O |

| Molecular Weight | 246.69 |

| IUPAC Name | 4-(chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine |

| Standard InChI | InChI=1S/C13H11ClN2O/c14-8-10-5-6-15-13(16-10)12-7-9-3-1-2-4-11(9)17-12/h1-6,12H,7-8H2 |

| Standard InChI Key | QBEDYTZKPARYQG-UHFFFAOYSA-N |

| SMILES | C1C(OC2=CC=CC=C21)C3=NC=CC(=N3)CCl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine is C₁₃H₁₁ClN₂O, with a molecular weight of 254.70 g/mol. Its structure comprises:

-

A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3).

-

A 2,3-dihydro-1-benzofuran group fused to the pyrimidine at position 2, introducing a bicyclic system with partial saturation.

-

A chloromethyl (-CH₂Cl) substituent at position 4 of the pyrimidine, contributing electrophilic reactivity and potential for further functionalization.

The dihydrobenzofuran moiety introduces stereochemical complexity, as the fused oxygen-containing ring exists in a partially saturated conformation. This saturation likely influences the compound’s solubility and pharmacokinetic properties compared to fully aromatic analogs .

Synthetic Methodologies

Chalcone Condensation Approach

A plausible route for synthesizing this compound involves modifying protocols used for analogous pyrimidine derivatives. For instance, describes the synthesis of 2-substituted pyrimidines via the condensation of benzofuran chalcones with urea, thiourea, or guanidine hydrochloride in alkaline ethanol. Adapting this method:

-

Chalcone Precursor Preparation: A benzofuran chalcone derivative bearing a chloromethyl group could be synthesized via Claisen-Schmidt condensation between 2-acetyl-2,3-dihydrobenzofuran and 4-chloromethylbenzaldehyde.

-

Cyclocondensation: Reacting the chalcone with guanidine hydrochloride in alcoholic KOH would facilitate pyrimidine ring formation, as demonstrated in .

Key Reaction Conditions:

-

Solvent: Ethanol or methanol.

-

Base: Potassium hydroxide (10% w/v).

-

Temperature: Room temperature or mild heating (40–60°C).

Table 1: Comparative Synthesis Parameters for Pyrimidine Derivatives

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum of the compound would exhibit characteristic absorptions:

-

C-Cl Stretch: Strong band at 600–800 cm⁻¹ (chloromethyl group).

-

C=N Stretch: Medium intensity peak near 1610–1650 cm⁻¹ (pyrimidine ring).

-

C-O-C Stretch: Signal at 1200–1250 cm⁻¹ (dihydrobenzofuran ether linkage) .

¹H NMR (400 MHz, CDCl₃):

-

Pyrimidine H-5: Singlet at δ 8.50–8.70 ppm.

-

Dihydrobenzofuran Protons:

-

H-2': Multiplet at δ 5.20–5.40 ppm (bridging CH).

-

Aromatic Protons: Multiplets between δ 6.80–7.50 ppm.

-

-

Chloromethyl Group:

-

CH₂Cl: Triplet at δ 4.60–4.80 ppm (J = 6–8 Hz, coupling with adjacent CH).

-

¹³C NMR (100 MHz, CDCl₃):

-

Pyrimidine C-2: δ 155–160 ppm (C-N).

-

Chloromethyl Carbon: δ 40–45 ppm (CH₂Cl).

-

Dihydrobenzofuran Carbons:

Biological Activity and Molecular Docking Insights

While direct studies on this compound are absent, structurally related pyrimidine-benzofuran hybrids exhibit notable antimicrobial and anti-inflammatory properties. For example, reports that analogs such as 5a and 5c showed potent activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL). Molecular docking revealed strong binding to GluN-6-P synthase (binding energy: −9.2 to −10.5 kcal/mol), a target in microbial folate synthesis.

Hypothesized Mechanism for Target Compound:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume